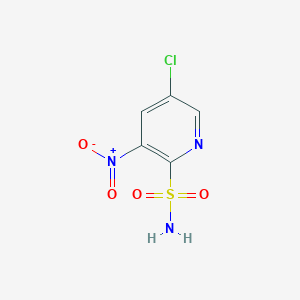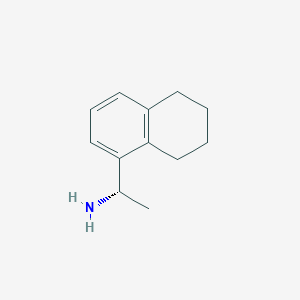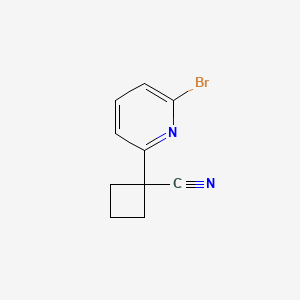
5-Chloro-3-nitropyridine-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-3-nitropyridine-2-sulfonamide is a chemical compound with the molecular formula C5H4ClN3O4S It is a derivative of pyridine, characterized by the presence of a chlorine atom at the 5-position, a nitro group at the 3-position, and a sulfonamide group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-nitropyridine-2-sulfonamide typically involves the nitration of 5-chloropyridine-2-sulfonamide. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds as follows:
- Dissolve 5-chloropyridine-2-sulfonamide in concentrated sulfuric acid.
- Slowly add concentrated nitric acid to the solution while maintaining the temperature below 10°C.
- Stir the reaction mixture for several hours at room temperature.
- Pour the reaction mixture into ice-cold water to precipitate the product.
- Filter and wash the precipitate with water to obtain this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the nitration process.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-3-nitropyridine-2-sulfonamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The sulfonamide group can be oxidized to a sulfonic acid group using strong oxidizing agents.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium catalyst.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Oxidation: Potassium permanganate or hydrogen peroxide.
Major Products Formed
Reduction: 5-Amino-3-nitropyridine-2-sulfonamide.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Oxidation: 5-Chloro-3-nitropyridine-2-sulfonic acid.
Scientific Research Applications
5-Chloro-3-nitropyridine-2-sulfonamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the development of bioactive compounds.
Medicine: It is investigated for its potential use in the development of pharmaceuticals, particularly as an antimicrobial agent.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Chloro-3-nitropyridine-2-sulfonamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological macromolecules, leading to antimicrobial activity. The sulfonamide group can mimic the structure of para-aminobenzoic acid, inhibiting the synthesis of folic acid in microorganisms.
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-2-nitropyridine
- 3-Chloro-5-nitropyridine-2-sulfonamide
- 5-Bromo-3-nitropyridine-2-sulfonamide
Uniqueness
5-Chloro-3-nitropyridine-2-sulfonamide is unique due to the specific arrangement of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of both a nitro group and a sulfonamide group makes it a versatile intermediate for various synthetic applications.
Properties
Molecular Formula |
C5H4ClN3O4S |
|---|---|
Molecular Weight |
237.62 g/mol |
IUPAC Name |
5-chloro-3-nitropyridine-2-sulfonamide |
InChI |
InChI=1S/C5H4ClN3O4S/c6-3-1-4(9(10)11)5(8-2-3)14(7,12)13/h1-2H,(H2,7,12,13) |
InChI Key |
HYTDFYSJEVNAKG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1[N+](=O)[O-])S(=O)(=O)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[[2-(4-bromo-1-methylimidazol-2-yl)-7-(9H-fluoren-9-ylmethoxycarbonyl)-7-azaspiro[3.5]nonan-2-yl]oxy]acetic acid](/img/structure/B13534255.png)


![2-[3-(Dimethylamino)propoxy]aceticacidhydrochloride](/img/structure/B13534272.png)






![(3-Methylbicyclo[1.1.1]pentan-1-yl)methanamine](/img/structure/B13534325.png)

![2-[(3-Chlorophenoxy)methyl]-1,3-thiazole-4-carboxylicacid](/img/structure/B13534337.png)
